Hydrogen Bond Donor Architecture: 3-Hydroxycyclohexyl vs. Common N-Substituents in the 3-Aryl-4-Isoxazolecarboxamide Class
The 3-hydroxycyclohexyl amide side chain contributes an additional hydrogen bond donor (OH) beyond the carboxamide NH, yielding a total HBD count of 2, compared with HBD = 1 for the vast majority of published 3-aryl-4-isoxazolecarboxamide TGR5 agonists—including the optimized leads featuring N-ethyl, N-cyclopropyl, N-phenyl, and N-(4-chlorophenyl) substituents [1][2]. In the target engagement context, the TGR5 agonist pharmacophore model derived from this series identifies the amide NH as a critical hydrogen bond donor to the receptor; the presence of a second, conformationally flexible hydroxyl donor in the cyclohexyl ring may enable auxiliary interactions with the receptor's extracellular loops or alter solvation/desolvation energetics, a hypothesis that cannot be tested with the single-donor comparators [1]. The TPSA of this compound (75.4 Ų) is 12–20 Ų higher than typical N-aryl and N-alkyl analogs in the same series, driven entirely by the hydroxyl oxygen, which may modulate passive permeability and blood–brain barrier penetration relative to close analogs [3].
| Evidence Dimension | Hydrogen bond donor count (HBD) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | HBD = 2; TPSA = 75.4 Ų |
| Comparator Or Baseline | N-Ethyl, N-cyclopropyl, N-phenyl, and N-(4-chlorophenyl) 3-aryl-4-isoxazolecarboxamides: HBD = 1 (amide NH only); TPSA ≈ 55–63 Ų (estimated from published structures) |
| Quantified Difference | ΔHBD = +1; ΔTPSA ≈ +12 to +20 Ų |
| Conditions | Computed properties from PubChem (target compound) and structural analysis of published TGR5 agonist series |
Why This Matters
The unique dual hydrogen bond donor architecture may confer a distinct pharmacological profile—potentially altering target selectivity, binding kinetics, or ADME properties—that cannot be replicated by single-donor analogs, justifying procurement of this exact compound for screening campaigns where polar cycloalkyl interactions are hypothesized.
- [1] Budzik BW, Evans KA, Wisnoski DD, Jin J, Rivero RA, Szewczyk GR, Jayawickreme C, Moncol DL, Yu H. Synthesis and structure-activity relationships of a series of 3-aryl-4-isoxazolecarboxamides as a new class of TGR5 agonists. Bioorg Med Chem Lett. 2010 Feb 15;20(4):1363-7. doi: 10.1016/j.bmcl.2010.01.003. PMID: 20097073. View Source
- [2] Evans KA, Budzik BW, Ross SA, Wisnoski DD, Jin J, Rivero RA, Vimal M, Szewczyk GR, Jayawickreme C, Moncol DL, Rimele TJ, Armour SL, Weaver SP, Griffin RJ, Tadepalli SM, Jeune MR, Shearer TW, Chen ZB, Chen L, Anderson DL, Becherer JD, De Los Frailes M, Colilla FJ. Discovery of 3-aryl-4-isoxazolecarboxamides as TGR5 receptor agonists. J Med Chem. 2009 Dec 24;52(24):7962-5. doi: 10.1021/jm901434t. PMID: 19902954. View Source
- [3] PubChem Compound Summary for CID 71786212. Computed descriptors: HBD count, TPSA. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1396710-66-9 (accessed May 2026). View Source
